molecular formula C12H17NO2S B14739726 2-(4-butylsulfanylphenyl)-N-hydroxyacetamide CAS No. 2385-93-5

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide

Cat. No.: B14739726
CAS No.: 2385-93-5
M. Wt: 239.34 g/mol
InChI Key: PWCXFVBAQLRQEN-UHFFFAOYSA-N
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Description

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide is an organic compound that features a phenyl ring substituted with a butylsulfanyl group and an N-hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylsulfanylphenyl)-N-hydroxyacetamide typically involves the reaction of 4-butylsulfanylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitro, bromo, or sulfonyl derivatives

Scientific Research Applications

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-butylsulfanylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfanylphenyl)-N-hydroxyacetamide
  • 2-(4-ethylsulfanylphenyl)-N-hydroxyacetamide
  • 2-(4-propylsulfanylphenyl)-N-hydroxyacetamide

Uniqueness

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide is unique due to the presence of the butylsulfanyl group, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2385-93-5

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

2-(4-butylsulfanylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C12H17NO2S/c1-2-3-8-16-11-6-4-10(5-7-11)9-12(14)13-15/h4-7,15H,2-3,8-9H2,1H3,(H,13,14)

InChI Key

PWCXFVBAQLRQEN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)CC(=O)NO

Origin of Product

United States

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